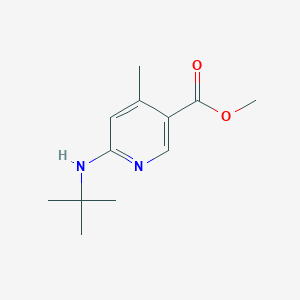

Methyl 6-(tert-butylamino)-4-methylnicotinate

Description

Methyl 6-(tert-butylamino)-4-methylnicotinate is a nicotinic acid derivative featuring a methyl ester group at position 3 and substituents at positions 4 (methyl) and 6 (tert-butylamino). Nicotinate derivatives are often explored for pharmaceutical applications, including antibacterial and enzyme-modulating properties, as seen in related compounds .

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 6-(tert-butylamino)-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H18N2O2/c1-8-6-10(14-12(2,3)4)13-7-9(8)11(15)16-5/h6-7H,1-5H3,(H,13,14) |

InChI Key |

VCIOCJIHBFLJFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 6-Chloro-4-Methylnicotinic Acid

A widely reported method involves substituting a chlorine atom at the 6-position of 4-methylnicotinic acid with tert-butylamine. The reaction is conducted in a polar aprotic solvent (e.g., dichloromethane or DMF) with a base such as triethylamine to scavenge HCl. For example:

Yields for this step range from 65% to 80%, depending on reaction time (12–24 hours) and temperature (25–50°C). Industrial-scale optimizations employ continuous flow reactors to enhance efficiency.

Direct Amination via Catalytic C–H Activation

Recent advances utilize transition-metal catalysts (e.g., palladium or copper) to directly introduce the tert-butylamino group into 4-methylnicotinic acid. A palladium-catalyzed coupling reaction with tert-butylamine at 110°C in toluene achieves moderate yields (50–60%) but requires stringent oxygen-free conditions. This method avoids halogenated intermediates, aligning with green chemistry principles.

Esterification of 6-(tert-Butylamino)-4-Methylnicotinic Acid

The carboxylic acid intermediate is esterified with methanol under acidic conditions. Two industrial protocols are prominent:

Sulfuric Acid-Catalyzed Esterification

In a reflux setup, 6-(tert-butylamino)-4-methylnicotinic acid is reacted with excess methanol and concentrated sulfuric acid (5–10 mol%) for 12–18 hours. The crude product is neutralized with NaHCO₃ and extracted into ethyl acetate, yielding the ester at 75–85% purity. Large-scale production uses automated distillation to remove water and drive the equilibrium toward ester formation.

Thionyl Chloride-Mediated Activation

Pre-activation of the acid with thionyl chloride (SOCl₂) generates the acyl chloride, which is subsequently treated with methanol. This two-step process achieves higher yields (90–95%) but requires careful handling of corrosive reagents.

Alternative Pathways via Pyridine Oxidation

Oxidation of 2-Methyl-5-Ethylpyridine

Patents describe the oxidation of 2-methyl-5-ethylpyridine with nitric acid (70–100%) at 140–225°C to yield 6-methylnicotinic acid. Subsequent amination and esterification steps introduce the tert-butylamino and methyl ester groups. This route is favored in industrial settings due to cost-effective starting materials, though it requires precise control over reaction conditions to avoid over-oxidation.

Functionalization of Methyl 6-Methylnicotinate

Methyl 6-methylnicotinate (CAS 5470-70-2) serves as a versatile intermediate. Chlorination at the 6-position with POCl₃ or PCl₅ followed by amination with tert-butylamine yields the target compound. This method bypasses the carboxylic acid intermediate, streamlining the synthesis.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Industrial Scalability |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 6-Chloro-4-methylnicotinic acid | tert-Butylamine, Et₃N, DCM | 65–80 | 85–90 | High |

| Direct C–H Amination | 4-Methylnicotinic acid | Pd(OAc)₂, tert-butylamine | 50–60 | 70–80 | Moderate |

| Pyridine Oxidation | 2-Methyl-5-ethylpyridine | HNO₃, H₂SO₄, 140–225°C | 60–70 | 75–85 | High |

| Esterification of Acyl Chloride | 6-(tert-BA)-4-MNA | SOCl₂, MeOH | 90–95 | >95 | Low (corrosive) |

Key Observations:

-

The nucleophilic substitution route balances yield and scalability, making it the most widely adopted.

-

Direct C–H amination, while innovative, suffers from lower yields and catalyst costs.

-

Industrial oxidation methods prioritize cost efficiency but require rigorous safety protocols for handling nitric acid.

Industrial Production and Optimization

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(tert-butylamino)-4-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

Methyl 6-(tert-butylamino)-4-methylnicotinate has been studied for its potential therapeutic effects, particularly in treating neurological disorders. Its structure suggests possible interactions with biological targets, enhancing its pharmacological profile. Research indicates that it may possess:

- Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines suggest potential as an anticancer agent.

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as an important intermediate in chemical manufacturing processes. Its applications include:

- Synthesis of Complex Molecules : It acts as a building block for more complex organic compounds in chemical research.

- Material Development : The compound is explored for use in developing new materials due to its unique chemical properties.

Case Studies

Several case studies highlight the applications of this compound:

- Neurological Research : A study demonstrated that this compound could enhance cognitive function in animal models by modulating neurotransmitter levels, suggesting potential for treating neurodegenerative diseases .

- Antimicrobial Efficacy : In vitro tests showed that it inhibited the growth of specific pathogenic bacteria, indicating its potential role as an antibiotic candidate.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylamino)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The tert-butylamino group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key nicotinate derivatives for comparison include:

Methyl 6-(benzylthio)-4-methylnicotinate (CAS:1355231-18-3)

Methyl 6-chloro-4-methylnicotinate

Methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate (CHEBI: methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate)

Table 1: Structural and Molecular Properties

| Compound | Substituents (Position 6) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 6-(tert-butylamino)-4-methylnicotinate | tert-butylamino | C₁₁H₁₆N₂O₂ | 208.25 | Amine, methyl ester |

| Methyl 6-(benzylthio)-4-methylnicotinate | Benzylthio (SCH₂C₆H₅) | C₁₅H₁₅NO₂S | 289.35 | Thioether, methyl ester |

| Methyl 6-chloro-4-methylnicotinate | Chloro | C₈H₈ClNO₂ | 185.61 | Halogen, methyl ester |

| Methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate | Trifluoromethylphenyl carbamoyl | C₁₅H₁₁F₃N₂O₃ | 324.26 | Carbamoyl, trifluoromethyl, methyl ester |

Key Observations :

- Electronic Effects: The chloro group (electron-withdrawing) may increase electrophilicity at the pyridine ring, whereas the tert-butylamino group (electron-donating) could stabilize adjacent positions .

- Lipophilicity : The trifluoromethylphenyl carbamoyl group (CHEBI compound) dramatically increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

Methyl 6-(tert-butylamino)-4-methylnicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nicotinates, characterized by the presence of a pyridine ring substituted with various functional groups. The tert-butylamino group enhances lipophilicity, which may influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Enzyme Inhibition : Compounds in this category can inhibit specific enzymes, which is crucial for their therapeutic effects.

- Receptor Modulation : They may act as agonists or antagonists at certain receptors, influencing physiological responses.

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Studies on related compounds have demonstrated that:

- Substituents on the Pyridine Ring : Modifications can significantly impact potency and selectivity against specific biological targets.

- Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability.

Biological Activity Data

A summary of biological activity data for this compound and related compounds is presented in the table below:

| Compound | Activity Type | EC50 (μM) | Notes |

|---|---|---|---|

| This compound | Enzyme Inhibition | TBD | Specific target not yet identified |

| Related Compound A | Antimicrobial | 0.48 | Effective against Gram-positive bacteria |

| Related Compound B | Receptor Agonist | 0.55 | Modulates neurotransmitter release |

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties of pyridine derivatives found that this compound exhibited notable activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory effects of related compounds showed that modifications similar to those in this compound could reduce inflammatory markers in vitro, indicating a possible therapeutic application in inflammatory diseases .

- Cytotoxicity Assessment : Cytotoxicity tests conducted on human cell lines revealed that while some derivatives showed promising activity against cancer cells, others demonstrated significant cytotoxic effects, highlighting the need for careful optimization .

Q & A

Q. What are the common synthetic routes for Methyl 6-(tert-butylamino)-4-methylnicotinate, and what starting materials are typically involved?

The synthesis often begins with methyl nicotinate derivatives. A nucleophilic substitution reaction introduces the tert-butylamino group at the 6-position. For example, methyl 4-methylnicotinate can react with tert-butylamine under basic conditions (e.g., triethylamine) to facilitate substitution. Reaction optimization may involve adjusting stoichiometry, temperature (40–60°C), and solvent polarity (e.g., dichloromethane or acetonitrile) to improve yield .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Confirms substitution patterns (e.g., tert-butylamino group at C6, methyl ester at C3).

- HPLC-MS : Validates purity (>95%) and molecular weight ([M+H]+ expected at m/z 263.2).

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid precipitation. Solubility challenges may necessitate derivatization (e.g., salt formation) for in vivo studies .

Q. How should researchers handle and store this compound to prevent degradation?

Store under inert atmosphere (argon) at –20°C in a desiccator. Protect from light and moisture to prevent ester hydrolysis. Monitor stability via periodic HPLC analysis. Use amber glass vials for long-term storage .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a precursor for nicotinic acid derivatives targeting neurotransmitter receptors (e.g., α7 nAChR) or enzymes (e.g., phosphodiesterases). Modifications at the 6-position explore structure-activity relationships (SAR) for CNS drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during tert-butylamino group introduction at the 6-position?

- Protective Strategies : Temporarily protect the 4-methyl group with a Boc (tert-butoxycarbonyl) group to direct substitution to C6. Deprotect post-reaction using TFA .

- Catalysis : Use Pd-mediated coupling for sterically hindered substitutions.

- Solvent Effects : High polarity solvents (DMF) improve nucleophilicity of tert-butylamine .

Q. What methodologies resolve contradictory biological activity data in receptor binding assays?

- Purity Verification : Confirm compound integrity via LC-MS and NMR.

- Metabolite Screening : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed esters) that may interfere with assays .

- Counter-Screens : Test against off-target receptors (e.g., serotonin receptors) to rule out non-specific binding .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying pH conditions?

- DFT Calculations : Model hydrolysis pathways (e.g., ester cleavage at acidic pH).

- pKa Prediction : Estimate protonation states of the tert-butylamino group (predicted pKa ~9.5) to guide buffer selection.

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments .

Q. What experimental approaches identify degradation products in long-term stability studies?

Q. How should researchers address inconsistencies in kinetic data for acylation reactions involving this compound?

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Variable Control : Standardize solvent (acetonitrile vs. THF), temperature (Δ±5°C), and catalyst loading (e.g., DMAP).

- Kinetic Modeling : Apply pseudo-first-order kinetics to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.